molecular formula C6H4N2O3 B3110648 6-Nitronicotinaldehyde CAS No. 1804410-06-7

6-Nitronicotinaldehyde

Cat. No. B3110648
CAS RN: 1804410-06-7
M. Wt: 152.11 g/mol
InChI Key: FJIUIBAOGRIIDR-UHFFFAOYSA-N
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Description

6-Nitronicotinaldehyde is a chemical compound with the molecular formula C6H4N2O3 . It has an average mass of 152.108 Da and a monoisotopic mass of 152.022186 Da .


Molecular Structure Analysis

The molecular structure of 6-Nitronicotinaldehyde consists of 6 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structure is characterized by a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring .


Physical And Chemical Properties Analysis

6-Nitronicotinaldehyde has a density of 1.4±0.0 g/cm3, a boiling point of 361.3±0.0 °C at 760 mmHg, and a flash point of 172.3±0.0 °C . It has a molar refractivity of 37.6±0.0 cm3, a polar surface area of 76 Å2, and a molar volume of 106.2±0.0 cm3 .

Scientific Research Applications

Near-Infrared Spectroscopy in Wood and Paper Industry

6-Nitronicotinaldehyde's applications in scientific research span various fields, including the wood and paper industry where Near-Infrared (NIR) spectroscopy plays a pivotal role. NIR spectroscopy is instrumental in detecting chemical and physical properties of wood materials, retaining their characteristic cellular structure. It has shown potential as an on-line measurement technique during the paper-making process, highlighting its significance in applied research for non-destructive analysis Tsuchikawa & Schwanninger, 2013.

Lean and Six Sigma in Clinical and Translational Research

Lean and Six Sigma, traditionally business management strategies, have found applications in improving the efficiency and quality of clinical and translational research processes. These methodologies aid in enhancing quality, avoiding delays and errors, and accelerating biomedical discoveries' time to implementation, aligning with the National Institutes of Health's objectives for medical research Schweikhart & Dembe, 2009.

Quality Analysis and Authentication of Liquid Foods

NIR spectroscopy has also been extensively applied in analyzing liquid food products. This technique is valuable for detecting quality attributes of various liquid foods, including alcoholic and nonalcoholic beverages, dairy products, and oils. Its application extends to classification and authentication, demonstrating its versatility in food analysis Wang et al., 2017.

Electrochemical Properties of Cathode Materials

In the realm of energy storage, particularly lithium-ion batteries, the interaction between cathode materials and electrolyte solutions is crucial. Research on cathode materials such as LiCoO2, V2O5, and LiMn2O4, among others, has provided insights into their surface chemistry when interacting with electrolyte solutions, informing the design and optimization of battery materials Aurbach et al., 2007.

Nanostructured Transition Metal Nitrides for Energy Applications

Nanostructured transition metal nitrides have garnered attention for their potential in energy storage and conversion applications. Their design and nanostructuring are key to balancing electronic and ionic conduction, thereby enhancing the performance of electrode materials in electrochemical devices Dong et al., 2013.

Safety and Hazards

For safety information and potential hazards associated with 6-Nitronicotinaldehyde, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-nitropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(7-3-5)8(10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIUIBAOGRIIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitronicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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